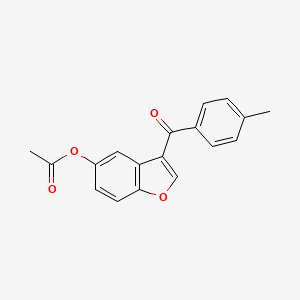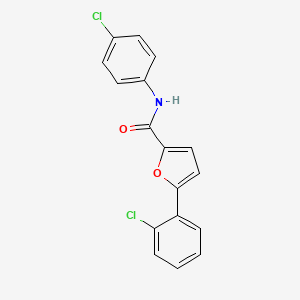![molecular formula C17H16N2O4S B5867525 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate](/img/structure/B5867525.png)
3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate, also known as DBIBB, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer therapy. DBIBB belongs to the class of benzisothiazolone derivatives and has shown promising results in inhibiting the growth of cancer cells in vitro.
作用機序
3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate exerts its anticancer effects by inhibiting the activity of HDACs. HDACs are enzymes that remove acetyl groups from histones, which results in the repression of gene expression. HDAC inhibition leads to the accumulation of acetylated histones, which promotes the expression of genes that are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate has been shown to inhibit the growth of cancer cells in vitro by inducing cell cycle arrest and apoptosis. 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate has also been shown to inhibit the activity of HDACs, which results in the accumulation of acetylated histones and the expression of genes that are involved in cell cycle arrest and apoptosis.
実験室実験の利点と制限
One of the advantages of using 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate in lab experiments is its specificity for HDAC inhibition. 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate has been shown to selectively inhibit HDAC activity without affecting other enzymes. However, one of the limitations of using 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate. One area of research is to investigate the efficacy of 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate in vivo. Another area of research is to investigate the potential of 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate in combination with other anticancer agents. Additionally, further studies are needed to elucidate the mechanism of action of 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate and its effects on gene expression.
合成法
3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate can be synthesized using a multi-step process starting with the reaction of 2-aminophenol with chlorosulfonic acid to form 2-chloro-1,3-benzisothiazole. This intermediate is then reacted with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. The diazonium salt is then coupled with 3-aminophenyl butyrate to form 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate.
科学的研究の応用
3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate has been extensively studied for its potential as an anticancer agent. Several studies have demonstrated that 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate inhibits the growth of cancer cells in vitro by inducing cell cycle arrest and apoptosis. 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibition has been shown to be a promising approach for cancer therapy.
特性
IUPAC Name |
[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-2-6-16(20)23-13-8-5-7-12(11-13)18-17-14-9-3-4-10-15(14)24(21,22)19-17/h3-5,7-11H,2,6H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRVXOQMWNOFKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CC=CC(=C1)NC2=NS(=O)(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chlorobenzaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5867451.png)
![1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5867452.png)
![N'-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5867455.png)
![2-[(2-bromo-4-chlorophenyl)amino]-N'-(1-methylethylidene)acetohydrazide](/img/structure/B5867459.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B5867476.png)


![4-fluoro-N-[(4-methyl-1-piperazinyl)(phenyl)methylene]benzenesulfonamide](/img/structure/B5867492.png)




